molecular formula C12H24N2O2 B2642160 Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 1780767-79-4

Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B2642160
CAS No.: 1780767-79-4
M. Wt: 228.336
InChI Key: CLVOTKNVQUZLEX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, an aminomethyl substituent at the 3-position, and two methyl groups at the 2-position of the pyrrolidine ring. This structure confers unique steric and electronic properties, making it valuable as a synthetic intermediate in organic chemistry and drug discovery. Its applications include serving as a building block for pharmaceuticals, agrochemicals, and chiral ligands due to its rigid pyrrolidine scaffold and reactive amine group .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(8-13)12(14,4)5/h9H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVOTKNVQUZLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1C(=O)OC(C)(C)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780767-79-4
Record name tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of 3-(aminomethyl)-2,2-dimethylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the Boc-protected amine in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the creation of complex molecules utilized in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown potential in drug development, particularly for neurodegenerative diseases. Its ability to inhibit cholinesterases makes it a candidate for treating conditions like Alzheimer's disease.

  • Cholinesterase Inhibition : Research indicates that the compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values are approximately 0.75 µM for AChE and 0.084 µM for BChE, indicating a strong preference for BChE inhibition which is crucial in neurodegenerative therapies.

Antioxidant Properties

In vitro studies have demonstrated that the compound possesses antioxidant properties, effectively scavenging free radicals and suggesting its potential role in neuroprotection against oxidative stress.

Neuroprotective Effects

In animal models, particularly scopolamine-induced memory deficit models, the compound has been shown to improve cognitive function while maintaining a safety profile comparable to established treatments.

Case Studies

StudyModelResult
NeuroprotectionScopolamine-induced memory deficit modelImproved cognitive function; safety comparable to established treatments

Structure-Activity Relationship (SAR)

The unique structural features of this compound allow for detailed SAR analysis. Modifications to the pyrrolidine ring or side chains can significantly influence biological activity. Increased steric hindrance has been correlated with enhanced selectivity towards BChE over AChE, highlighting the importance of structural nuances in drug design.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The Boc group provides steric protection, allowing selective reactions at the amine site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound 1 : tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 889949-18-2)
  • Key Differences: Substituents: Contains a hydroxylmethyl (-CH₂OH) and an amino (-NH₂) group at the 3-position instead of an aminomethyl (-CH₂NH₂) group. Steric Effects: Lacks the 2,2-dimethyl substitution, reducing steric hindrance compared to the target compound. Reactivity: The hydroxylmethyl group introduces polarity, enhancing solubility in polar solvents, while the primary amine may exhibit different nucleophilic reactivity .
Compound 2 : tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Key Differences: Substituents: Features a pyridine ring with iodine and methoxy groups linked via an oxygen bridge. Applications: Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent. The aromatic pyridine ring contrasts with the aliphatic aminomethyl group in the target compound .
Compound 3 : tert-Butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate (CAS: MFCD22631747)
  • Stereochemistry: The (3S) configuration provides chirality, which may influence biological activity or asymmetric synthesis pathways .
Compound 4 : tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
  • Key Differences: Substituents: Includes a nitropyrimidine ring with a dibenzylamino group, enabling π-π stacking and electrophilic reactivity. Synthesis: Prepared via nucleophilic substitution, contrasting with the target compound’s likely reductive amination or Boc-protection routes .

Comparative Data Table

Property Target Compound Compound 1 Compound 2 Compound 3 Compound 4
Core Structure Pyrrolidine Pyrrolidine Pyrrolidine + pyridine Pyrrolidine + pyridine Pyrrolidine + pyrimidine
3-Position Substituent -CH₂NH₂ (aminomethyl) -NH₂ and -CH₂OH -OCH₂-(pyridine derivative) -NH-C₅H₃N-NH₂ -NH-(nitropyrimidine derivative)
2-Position Groups 2,2-dimethyl Unsubstituted Unsubstituted Unsubstituted Unsubstituted
Steric Hindrance High (due to 2,2-dimethyl) Moderate Moderate Moderate High (pyrimidine + dibenzylamino)
Solubility Moderate (non-polar solvents) High (polar solvents) Low (aromatic substituents) Moderate Low (aromatic substituents)
Primary Use Synthetic intermediate Drug intermediate Cross-coupling precursor Chiral ligand or API precursor Nitration/amination studies

Biological Activity

Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 198.26 g/mol
  • Structural Features : The compound features a pyrrolidine ring with a tert-butyl group and an aminomethyl substituent, which are crucial for its biological interactions.

Biological Activity

This compound exhibits various biological activities that are being investigated for therapeutic applications. Key findings include:

  • Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, potentially influencing pathways relevant to pharmacological activity. For example, it has been noted for its potential as an inhibitor of certain kinases involved in cancer progression.
  • Antimicrobial Properties : Some derivatives of similar pyrrolidine compounds have shown antimicrobial activity, suggesting that this compound might possess similar properties. Further research is required to establish its efficacy against various pathogens.
  • Neuroprotective Effects : Research indicates that compounds with similar structures may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrrolidine Ring : The initial step generally includes the cyclization of appropriate precursors to form the pyrrolidine structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the tert-butyl and aminomethyl groups, often using protection-deprotection strategies to ensure selectivity.
  • Purification : The final product is purified through techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.

Case Study 1: Kinase Inhibition

A study investigated the inhibitory effects of various pyrrolidine derivatives on IKKβ (IκB kinase β). This compound was included in the screening and demonstrated promising inhibition rates, suggesting potential for development as an anti-inflammatory agent .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of structurally related compounds against Gram-positive and Gram-negative bacteria. While specific data on this compound was limited, results indicated that similar compounds exhibited significant antimicrobial activity, warranting further investigation into this compound's properties.

Comparative Analysis

Compound NameStructural FeaturesPotential Applications
This compoundPyrrolidine ring with tert-butyl and aminomethyl groupsAnticancer, antimicrobial
Tert-butyl 5-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylateSimilar core structure with variations in substituentsNeuroprotective effects
(S)-N-Boc-2-aminomethylmorpholineMorpholine ring instead of pyrrolidinePotential D₂ receptor antagonists

Q & A

Q. What stability considerations are critical for long-term storage?

  • Methodology : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent hydrolysis of the tert-butyl carbamate. Regular purity checks via HPLC ensure degradation products (e.g., free amine) remain below 2% .

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